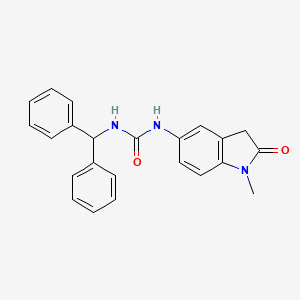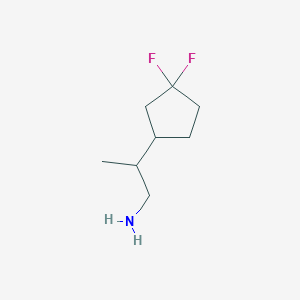
6-ブロモ-1-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.109. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- インドール系化合物を含むイミダゾール誘導体は、その抗菌特性について研究されてきました。 6-ブロモ-1-メチル-2-オキソインドリン-4-カルボン酸メチルは、抗菌および抗真菌効果を示し、感染症治療における薬物開発に関連している可能性があります .
- インドール誘導体は、潜在的な抗がん剤として有望視されています。研究者は、がん細胞株に対するその効果を調査してきました。 6-ブロモ-1-メチル-2-オキソインドリン-4-カルボン酸メチルは、がん細胞に対する細胞毒性を評価することができます .
- 6-ブロモ-1-メチル-2-オキソインドリン-4-カルボン酸メチルにインドール環が存在することは、材料科学における潜在的な用途を示唆しています。 研究者は、有機エレクトロニクス、センサー、またはその他の機能性材料におけるその使用を検討することができます .
- インドール誘導体は、天然基質との構造的類似性のために、しばしば酵素と相互作用します。 6-ブロモ-1-メチル-2-オキソインドリン-4-カルボン酸メチルの特定の酵素に対する阻害効果を調査することは、創薬のための洞察を提供する可能性があります .
- 一部のインドール含有化合物は、フォトルミネッセンスを示し、光電子デバイスに役立ちます。 研究者は、6-ブロモ-1-メチル-2-オキソインドリン-4-カルボン酸メチルの蛍光特性を調べることができます .
抗菌および抗真菌活性
抗がん剤の可能性
材料科学
酵素阻害研究
フォトルミネッセンス特性
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used in the treatment of various disorders and have shown to be biologically active against cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
As a chemical compound, it should be handled according to relevant safety procedures in the laboratory .
特性
IUPAC Name |
methyl 6-bromo-1-methyl-2-oxo-3H-indole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-13-9-4-6(12)3-8(11(15)16-2)7(9)5-10(13)14/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFDSFCWFJNDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=C(C=C21)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)
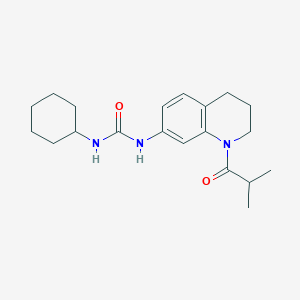
![2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2359092.png)
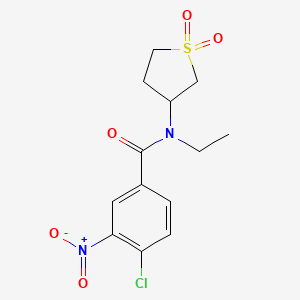
![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)
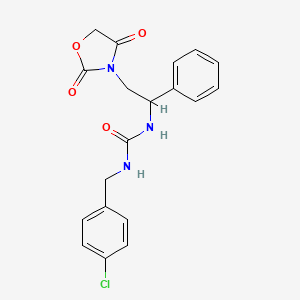
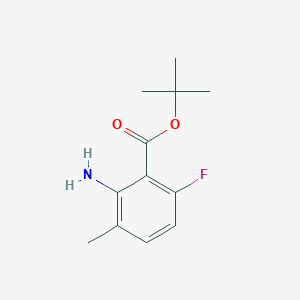
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2359104.png)
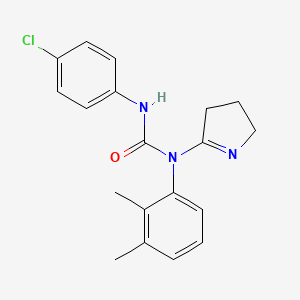
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)
![3-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2359108.png)
![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)
